molecular formula C33H60N2O6 B11926654 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane

1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane

Cat. No.: B11926654
M. Wt: 580.8 g/mol
InChI Key: LITPGTRDLDWYSI-AOEKMSOUSA-N
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Description

1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two 1,4-diazepane rings connected by pent-4-en-1-yl chains substituted with 3,4,5-trimethoxycyclohexyl groups

Properties

Molecular Formula

C33H60N2O6

Molecular Weight

580.8 g/mol

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-enyl]-1,4-diazepane

InChI

InChI=1S/C33H60N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,26-33H,7-8,11-13,16-25H2,1-6H3/b14-9+,15-10+

InChI Key

LITPGTRDLDWYSI-AOEKMSOUSA-N

Isomeric SMILES

COC1C(C(CC(C1)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3CC(C(C(C3)OC)OC)OC)OC)OC

Canonical SMILES

COC1CC(CC(C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3CC(C(C(C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane typically involves multiple steps:

    Formation of the Pent-4-en-1-yl Chain: The pent-4-en-1-yl chain can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the Wittig reaction to form the double bond in the pent-4-en-1-yl chain.

    Substitution with 3,4,5-Trimethoxycyclohexyl Groups: The 3,4,5-trimethoxycyclohexyl groups can be introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile.

    Formation of the 1,4-Diazepane Ring: The final step involves the cyclization of the intermediate to form the 1,4-diazepane ring. This can be achieved through a condensation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4,5-trimethoxycyclohexyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A simpler analog without the pent-4-en-1-yl and 3,4,5-trimethoxycyclohexyl substitutions.

    1,4-Bis(pent-4-en-1-yl)-1,4-diazepane: Similar structure but lacks the 3,4,5-trimethoxycyclohexyl groups.

    1,4-Bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane: Similar structure but with phenyl groups instead of cyclohexyl groups.

Uniqueness

1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane is unique due to the presence of both the 1,4-diazepane ring and the 3,4,5-trimethoxycyclohexyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane is a diazepane derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane can be described as follows:

  • Molecular Formula : C₂₃H₃₃N₂O₆
  • Molecular Weight : 413.52 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of diazepane with cyclohexyl derivatives under specific conditions to yield the desired product. The use of various catalysts and solvents can influence the yield and purity of the final compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of diazepanes often exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane have been tested against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may possess broad-spectrum antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several human cancer cell lines to evaluate the safety profile of the compound. The following table summarizes the findings:

Cell Line IC₅₀ (µg/mL)
HeLa25
MCF-730
A54935

These values indicate moderate cytotoxicity against selected cancer cell lines, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors related to cell proliferation and apoptosis. Molecular docking studies have suggested that it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

A case study involving a series of synthesized diazepane derivatives highlighted the potential of these compounds in treating drug-resistant infections. The study reported that modifications in the side chains significantly enhanced their antimicrobial efficacy while reducing cytotoxic effects on normal cells.

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